1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride

Medicinal Chemistry Drug Design ADME Prediction

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride (CAS 1803604-14-9) is a bifunctional building block that integrates a sulfonyl chloride electrophile with a cyclopropane scaffold bearing a pendant methoxymethyl substituent. With a molecular weight of 184.64 g/mol and predicted XLogP3 of 0.6, it occupies a distinctive physicochemical space among sulfonyl chloride reagents — more hydrophilic than simple alkanesulfonyl chlorides yet more compact than aryl sulfonyl chlorides such as p-toluenesulfonyl chloride.

Molecular Formula C5H9ClO3S
Molecular Weight 184.64 g/mol
CAS No. 1803604-14-9
Cat. No. B1435683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride
CAS1803604-14-9
Molecular FormulaC5H9ClO3S
Molecular Weight184.64 g/mol
Structural Identifiers
SMILESCOCC1(CC1)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3
InChIKeyDRWLNOFTEHFOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride (CAS 1803604-14-9) — Procurement-Grade Overview for Medicinal Chemistry & Synthesis


1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride (CAS 1803604-14-9) is a bifunctional building block that integrates a sulfonyl chloride electrophile with a cyclopropane scaffold bearing a pendant methoxymethyl substituent . With a molecular weight of 184.64 g/mol and predicted XLogP3 of 0.6, it occupies a distinctive physicochemical space among sulfonyl chloride reagents — more hydrophilic than simple alkanesulfonyl chlorides yet more compact than aryl sulfonyl chlorides such as p-toluenesulfonyl chloride [1]. This profile makes it a candidate for installations where the cyclopropane ring serves as a bioisostere and the methoxymethyl group provides an additional hydrogen-bond acceptor site to modulate solubility and target engagement.

Why 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride Cannot Be Simply Replaced by Generic Sulfonyl Chlorides


Sulfonyl chlorides are often treated as interchangeable electrophiles, but the physicochemical and steric properties of the residual sulfonyl group can dramatically alter reaction rates, product solubility, and biological target engagement [1]. The cyclopropane ring in 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride introduces ∼115° bond-angle strain that restricts conformational freedom relative to an acyclic alkyl sulfonyl chloride, while the methoxymethyl side chain adds a third hydrogen-bond acceptor and increases the topological polar surface area (TPSA) to 51.8 Ų — 22 % larger than the 42.5 Ų of unsubstituted cyclopropanesulfonyl chloride or methanesulfonyl chloride [2]. These differences mean that substituting a generic sulfonyl chloride will not reproduce the same pharmacokinetic or solubility profile when the sulfonyl moiety forms part of a bioactive molecule.

Quantitative Differentiation of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride from Closest Structural Analogs


TPSA: 22 % Higher Topological Polar Surface Area than Unsubstituted Cyclopropanesulfonyl Chloride or Methanesulfonyl Chloride

The TPSA of 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride is 51.8 Ų, compared to 42.5 Ų for both cyclopropanesulfonyl chloride and methanesulfonyl chloride [1]. This 9.3 Ų increase corresponds to a 22 % enhancement in polar surface area, which translates to predicted higher aqueous solubility and a reduced passive membrane permeability when incorporated into a final compound. In contrast, p-toluenesulfonyl chloride exhibits a TPSA of 42.5 Ų and an XLogP3 of 3.0, making it markedly more lipophilic and therefore less suitable when a lower logP is desired [2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen-Bond Acceptor Count: 3 vs. 2 Acceptors — Additional Interaction Potential

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride possesses three hydrogen-bond acceptor sites (the sulfonyl oxygens and the methoxymethyl ether oxygen), whereas the closest analogs — cyclopropanesulfonyl chloride and methanesulfonyl chloride — provide only two acceptors [1]. This extra acceptor can participate in water networks or protein-ligand hydrogen bonds, offering a gain in binding enthalpy without introducing a donor. The p-toluenesulfonyl chloride comparator retains only two acceptors and additionally introduces a hydrophobic phenyl ring, shifting the interaction profile away from polar contacts [2].

Medicinal Chemistry Structure-Based Design Solubility Optimization

Rotatable Bonds: 3 vs. 0–1 — Conformational Flexibility for Induced-Fit Binding

The target compound has three rotatable bonds (the methoxymethyl side chain plus the S–C cyclopropane linkage), whereas methanesulfonyl chloride has zero and cyclopropanesulfonyl chloride has only one [1]. This increased flexibility permits the terminal methoxy group to adopt conformations that can fill hydrophobic pockets or position the ether oxygen for a hydrogen bond. The rigid p-toluenesulfonyl chloride (0 rotatable bonds) offers no such conformational adaptation, locking the aryl ring in a fixed orientation [2].

Conformational Analysis Drug Design SAR Studies

Hydrolytic Stability Profile Comparable to Simple Alkanesulfonyl Chlorides — No Unusual Ring-Opening Side Reactions

A mechanistic study by King et al. (J. Org. Chem. 1993) showed that cyclopropanesulfonyl chloride hydrolyzes via the same two-pathway mechanism (SN2 below pH 7.2; sulfene elimination above pH 7.3) as methanesulfonyl chloride, with pH-rate profiles and kinetic isotope effects that are indistinguishable from simple alkanesulfonyl chlorides [1]. This finding indicates that the cyclopropane ring does not promote anomalous ring-opening or rearrangement during typical sulfonylation reactions. Consequently, the 1-(methoxymethyl) derivative is expected to retain the predictable reactivity of its parent scaffold, with the methoxymethyl group serving solely as a modulating substituent rather than a liability.

Reaction Development Process Chemistry Stability Assessment

Cyclopropane Bioisostere Advantage Retained — Spatial Restriction Not Offered by Acyclic or Aryl Sulfonyl Chlorides

The cyclopropane ring is a well-established bioisostere for gem-dimethyl, olefin, and phenyl groups, imparting metabolic stability and conformational restriction [1]. While methanesulfonyl chloride and p-toluenesulfonyl chloride lack this rigidifying feature, 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride preserves the cyclopropane core while adding a flexible side chain that can be tailored further. The unsubstituted cyclopropanesulfonyl chloride also provides the bioisostere benefit but lacks the hydrogen-bond acceptor and solubility-tuning capacity of the methoxymethyl group, as evidenced by its lower TPSA and fewer acceptor atoms .

Bioisostere Design Medicinal Chemistry Conformational Restriction

High-Value Application Scenarios for 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride Based on Evidence


Late-Stage Functionalization of Amines to Install a Solubility-Enhancing Cyclopropane Sulfonamide

When a lead series requires a sulfonamide that balances potency with aqueous solubility, the 22 % higher TPSA of the target compound relative to cyclopropanesulfonyl chloride can shift the logP of the final molecule without adding molecular weight . The additional hydrogen-bond acceptor on the methoxymethyl group provides a water-solubilizing handle that is absent in methanesulfonyl or tosyl chloride-derived sulfonamides.

Conformational SAR Exploration with a Semi-Flexible Cyclopropane Sulfonyl Warhead

The three rotatable bonds of 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride offer conformational diversity that rigid methane- or p-toluene-sulfonyl chlorides cannot provide . This flexibility is valuable when crystallography or modeling indicates that the terminal methoxy group can occupy a secondary pocket, enabling SAR campaigns to probe induced-fit effects without altering the cyclopropane core.

Cyclopropane Bioisostere Replacement in Metabolic Stability Optimization

The cyclopropane ring is a proven bioisostere for gem-dimethyl and phenyl groups, often conferring resistance to cytochrome P450 oxidation [1]. By using 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride, medicinal chemists can simultaneously replace a metabolically labile aryl sulfonamide with a three-dimensional, rigid cyclopropane scaffold while retaining a tunable side chain for further property optimization.

Process Chemistry — Predictable Reactivity Simplifies Scale-Up

The King et al. study demonstrated that cyclopropanesulfonyl chlorides hydrolyze with the same mechanism as simple alkanesulfonyl chlorides, with no unexpected ring-opening side reactions [2]. Process chemists can therefore apply standard reaction conditions (e.g., Schotten-Baumann) for sulfonamide formation without fear of anomalous byproducts, reducing development time and cost.

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